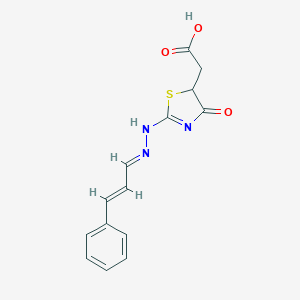![molecular formula C19H21NO3 B352964 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-25-3](/img/structure/B352964.png)
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPEB is a benzoxazole derivative that has been synthesized using various methods.
Mecanismo De Acción
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one acts as a fluorescent probe by binding to specific biomolecules and emitting light in response to changes in the local environment. The mechanism of action involves the formation of an excited state complex between 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and the biomolecule of interest, followed by the emission of light as the complex returns to its ground state. The fluorescence intensity and wavelength of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used to monitor changes in the local environment, such as changes in pH, temperature, and ion concentration.
Biochemical and Physiological Effects
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have minimal toxicity and does not interfere with cellular processes. Its fluorescent properties make it an ideal tool for studying cellular processes in real-time, without disrupting normal cellular function. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways in a variety of biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments include its unique fluorescent properties, high sensitivity, and specificity for biomolecules of interest. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is also easy to use and can be incorporated into a variety of experimental setups. However, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has some limitations, including its sensitivity to environmental factors such as pH, temperature, and ion concentration. Additionally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one may not be suitable for studying certain biological systems, such as those with low biomolecule concentrations or high autofluorescence.
Direcciones Futuras
There are several future directions for 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one research, including the development of new synthesis methods to improve yield and purity. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can also be modified to improve its properties, such as increasing its sensitivity or specificity for certain biomolecules. Additionally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used in the development of new biosensors for detecting a wide range of biomolecules. Finally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used in conjunction with other fluorescent probes to study complex biological systems in real-time.
Conclusion
In conclusion, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been synthesized using various methods and has been extensively studied for its potential as a fluorescent probe for imaging biological systems. Its mechanism of action involves the formation of an excited state complex with biomolecules of interest, followed by the emission of light. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has minimal toxicity and does not interfere with cellular processes, making it an ideal tool for studying cellular processes in real-time. While 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has some limitations, there are several future directions for research that could lead to new applications and improvements in its properties.
Métodos De Síntesis
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been synthesized using various methods, including the reaction of 4-tert-butylphenol with ethylene oxide followed by cyclization with o-aminophenol. Another method involves the reaction of 4-tert-butylphenol with chloroacetic acid, which is then converted to 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one through a series of reactions. These methods have been successful in producing 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in high yields and purity.
Aplicaciones Científicas De Investigación
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential as a fluorescent probe for imaging biological systems. Its unique fluorescent properties make it an ideal tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been used in the development of biosensors for detecting various biomolecules, including DNA, RNA, and proteins.
Propiedades
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHABGQDOZDSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)


![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)


![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)